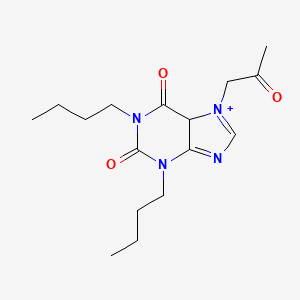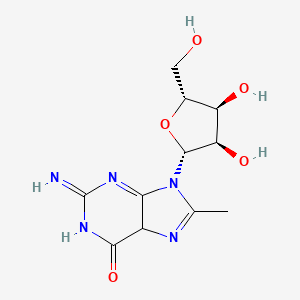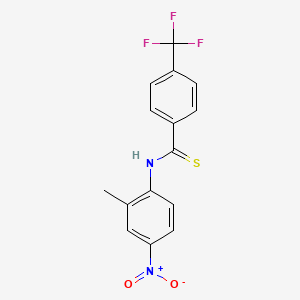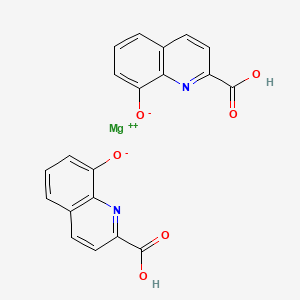
Magnesium 8-hydroxyquinolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 8-hydroxyquinolinate is a coordination compound formed by the reaction of magnesium ions with 8-hydroxyquinoline. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinolinate can be synthesized by reacting magnesium chloride hexahydrate with 8-hydroxyquinoline in an acetone solution. The pH of the solution is adjusted to 9 using concentrated aqueous ammonia, and the mixture is stirred and heated for one hour .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and stirring conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.
Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.
Aplicaciones Científicas De Investigación
Magnesium 8-hydroxyquinolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research has explored its use in drug development, particularly for its chelating properties and ability to form stable complexes with metal ions.
Industry: In industrial applications, this compound is used in the production of luminescent materials and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc 8-hydroxyquinolinate
- Copper 8-hydroxyquinolinate
- Iron 8-hydroxyquinolinate
Uniqueness
Magnesium 8-hydroxyquinolinate is unique due to its specific coordination chemistry and stability. Compared to other metal 8-hydroxyquinolinate complexes, this compound exhibits distinct thermal and chemical stability, making it particularly valuable in applications requiring robust and stable compounds .
Propiedades
Fórmula molecular |
C20H12MgN2O6 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
magnesium;2-carboxyquinolin-8-olate |
InChI |
InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2 |
Clave InChI |
RIWUZCPNZAUGCE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


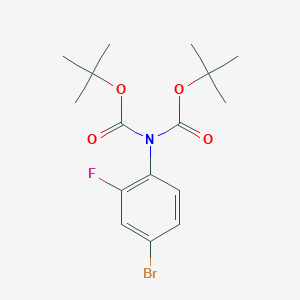
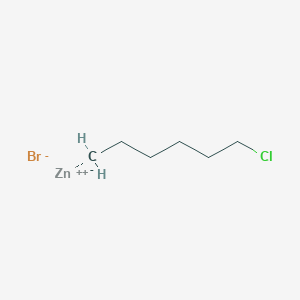
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
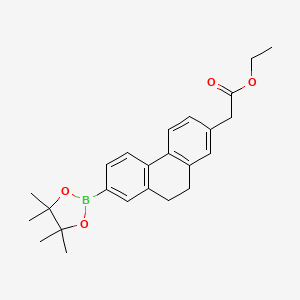
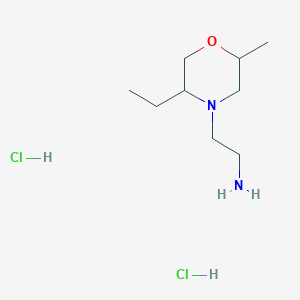
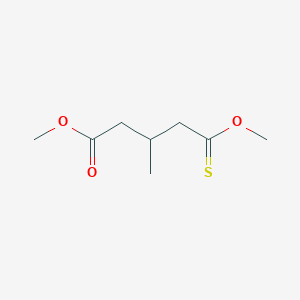
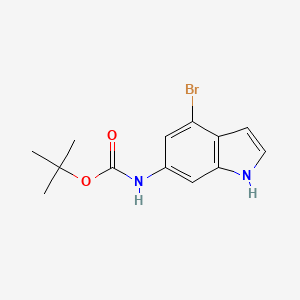
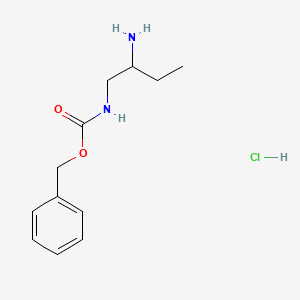
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
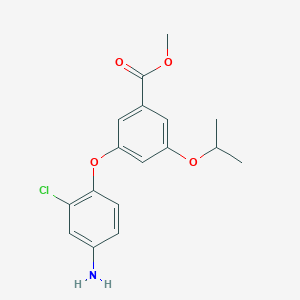
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
